2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol
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Overview
Description
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety. This compound is notable for its unique chemical properties, particularly due to the trifluoromethyl group, which imparts significant stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol typically involves the trifluoromethylation of appropriate precursors. One common method includes the reaction of 2-methyl-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent to yield the desired alcohol. Another approach involves the use of trifluoromethylation reagents in the presence of catalysts to introduce the trifluoromethyl group onto the aromatic ring, followed by subsequent reduction to form the alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group while achieving efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various medicinal compounds, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism by which 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)phenylpropanol
- 2,2,2-Trifluoroethanol
Uniqueness
2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol is unique due to the specific positioning of the trifluoromethyl group and the propan-2-ol moiety, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7-8(10(2,3)15)5-4-6-9(7)11(12,13)14/h4-6,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCQAZELUUBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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